molecular formula C16H23NO2 B8165644 Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate

Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate

Cat. No.: B8165644
M. Wt: 261.36 g/mol
InChI Key: IQHXJADAVJUXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate hydrochloride ( 136125-47-8) is a chemical compound with a molecular formula of C16H24ClNO3 and a molecular weight of 313.82 g/mol . It is offered for research applications as a building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmacology, present in a wide range of bioactive molecules. Compounds featuring an ethyl benzoate core linked to a piperidine moiety have demonstrated significant research interest in various therapeutic areas. For instance, structurally related ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, which are mediated through the inhibition of cyclooxygenase enzymes (COX-1/2) . Furthermore, such derivatives have exhibited potent to moderate cytotoxicity against several human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT29 (colon), with studies showing mechanisms that include induction of G1 cell cycle arrest and apoptosis . Another piperidine-containing benzoate derivative, Ethyl piperidinoacetylaminobenzoate (Sulcain), has been investigated for the symptomatic treatment of gastritis, indicating the potential for piperidine-benzoate hybrids to target gastrointestinal conditions . Researchers can utilize this compound hydrochloride as a key synthetic intermediate for developing new pharmacologically active compounds. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-(2-piperidin-4-ylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)15-7-5-13(6-8-15)3-4-14-9-11-17-12-10-14/h5-8,14,17H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXJADAVJUXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate typically involves the alkylation of 4-(2-bromoethyl)benzoate with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate has been studied for its local anesthetic properties . Research indicates that similar benzoate derivatives exhibit significant local anesthetic effects, which can be attributed to their structural similarities with established anesthetics like tetracaine and pramocaine. These compounds are designed to interact with sodium channels, inhibiting nerve conduction and providing pain relief .

Case Study: Local Anesthetic Effects

In a study evaluating various benzoate compounds, derivatives similar to this compound showed promising results in terms of onset time and duration of analgesia. For instance:

CompoundOnset of Analgesia (min)Duration of Analgesia (min)LD50 (mg/kg)
4d8.8230.7543.7
4g8.3254.6854.6
This compound TBDTBDTBD

These findings suggest that modifications to the piperidine moiety can enhance the local anesthetic efficacy while reducing toxicity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves a multi-step process, including alkylation and esterification reactions. The synthetic routes are designed to optimize yield and purity while maintaining mild reaction conditions .

Synthetic Route Overview

  • Alkylation : Involves the introduction of the piperidine moiety.
  • Esterification : Converts the acid to an ester form, enhancing solubility and bioavailability.
  • Final Alkylation : Further modifications to optimize pharmacological properties.

These synthetic strategies are crucial for developing compounds with specific biological activities and therapeutic profiles.

Potential Applications in Neurological Disorders

Emerging research suggests that compounds structurally related to this compound may have applications in treating neurological disorders. For instance, derivatives have been investigated as antagonists for muscarinic receptors, which are implicated in various cognitive disorders such as Alzheimer's disease .

Case Study: Neurological Applications

A related compound was shown to act as a muscarinic receptor antagonist, highlighting the potential of piperidine-containing compounds in addressing cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity. Additionally, the benzoate group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

Ethyl 2-(Piperidin-4-yl)acetate ()
  • Structure : Differs by replacing the benzoate group with an acetate.
  • Key Properties :
    • Lower molecular weight (185.25 g/mol ) and logP (1.32 ) compared to the target compound.
    • Exhibits moderate BBB permeability (predicted 0.87 ) and high GI absorption.
  • Applications : Intermediate in synthesizing bioactive molecules with CNS activity.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate ()
  • Structure : Contains a bulky tetramethyl-substituted piperidine.
  • Impact : Steric hindrance reduces metabolic degradation but may limit solubility.

Piperazine-Based Analogs

Ethyl 4-(Piperazin-1-yl)benzoate ()
  • Structure : Piperazine ring replaces piperidine, with a direct N-linkage to the benzene.
  • Key Differences :
    • Higher polarity due to piperazine’s additional nitrogen (TPSA: 41.6 Ų vs. 38.8 Ų for the target compound).
    • Similarity Score : 0.98 for Ethyl 4-(3-(piperazin-1-yl)benzoate) ().
  • Pharmacology: Piperazine derivatives like Ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate () show potent adenosine A2A receptor inverse agonism (IC₅₀ < 100 nM) due to enhanced hydrogen bonding .
Ethyl 4-(4-Methylpiperazin-1-yl)benzoate ()
  • Structure : Incorporates a methyl group on piperazine.
  • Impact : Increased lipophilicity (logP 2.1 ) and improved membrane permeability compared to unsubstituted analogs.

Substituted Benzoate Esters

Ethyl 4-(Dimethylamino)benzoate ()
  • Structure: Dimethylamino group instead of piperidinylethyl.
  • Key Properties: Higher reactivity in polymerization (degree of conversion: 68% vs. 55% for methacrylate analogs). Lower logP (1.8) due to the polar dimethylamino group.
Ethyl 4-[(6-Methyl-2-phenylpyrimidin-4-yl)amino]benzoate ()
  • Structure: Pyrimidine-amino substituent.
  • Applications : Anticancer and kinase inhibition activities reported for pyrimidine derivatives.

Physicochemical and Pharmacological Data Table

Compound Molecular Weight (g/mol) logP TPSA (Ų) BBB Permeability Key Activity
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate 259.34 2.5 38.8 Moderate Under investigation
Ethyl 4-(piperazin-1-yl)benzoate 234.30 1.9 41.6 Low Adenosine A2A inverse agonism
Ethyl 2-(piperidin-4-yl)acetate 185.25 1.32 49.8 High CNS intermediate
Ethyl 4-(dimethylamino)benzoate 193.24 1.8 39.7 Moderate Polymerization co-initiator

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Piperidine rings undergo cytochrome P450-mediated oxidation, while piperazines may form N-oxide metabolites.
  • Toxicity : Piperidine derivatives generally show lower hepatotoxicity risks compared to piperazines due to fewer reactive nitrogen centers.

Biological Activity

Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a benzoate moiety, which influences its pharmacological properties. The molecular formula is C16H23NC_{16}H_{23}N, with a molecular weight of approximately 245.37 g/mol. This structure allows for interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperidine component can modulate receptor activity, while the benzoate group enhances binding affinity and selectivity towards these targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, studies report Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a potential therapeutic agent for inflammatory diseases.

3. Neuropharmacological Effects

This compound shows promise in neuropharmacology, particularly in the treatment of neurodegenerative disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease therapy by enhancing cholinergic transmission .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The compound demonstrated significant antibacterial activity, supporting its potential use in clinical settings for treating infections caused by resistant pathogens .

Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective properties, this compound was tested in animal models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function, suggesting that this compound may protect against neurodegenerative processes through its action on neurotransmitter systems .

Q & A

Q. What are the established synthetic protocols for Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and coupling steps. For example, intermediates like piperidin-4-yl derivatives are synthesized via thioacetamide or oxadiazole ring formation, followed by coupling with ethyl benzoate precursors. Characterization employs thin-layer chromatography (TLC) to monitor reaction progress, FT-IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹), 1H-NMR to verify proton environments (e.g., piperidine CH₂ signals at δ 1.4–2.8 ppm), and elemental microanalysis to validate purity .

Q. What safety protocols should be followed when handling this compound?

Safety data sheets (SDS) recommend:

  • Using personal protective equipment (PPE) including gloves, lab coats, and goggles.
  • Working in a fume hood to avoid inhalation.
  • Storing the compound in a cool, dry place away from oxidizers.
  • Disposing of waste via certified chemical disposal services.
    Refer to SDS documents for specific handling instructions and emergency measures .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H-NMR : Identifies proton environments (e.g., ethyl ester –CH₂CH₃ at δ 1.2–1.4 ppm and aromatic protons at δ 7.3–8.1 ppm).
  • FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹).
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.4% of theoretical values).
    Multi-technique cross-validation is critical to resolve ambiguities .

Q. How can researchers optimize the yield during multi-step synthesis?

  • Reaction Monitoring : Use TLC to track intermediate formation and optimize reaction times.
  • Catalyst Selection : Employ coupling agents like DCC/DMAP for esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity.
  • Temperature Control : Maintain low temperatures (<0°C) during sensitive steps (e.g., acylation) .

Q. What storage conditions ensure stability?

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Avoid exposure to moisture, light, and strong acids/bases. Stability studies suggest a shelf life of ≥6 months under these conditions .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation ambiguities?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the piperidine ring’s chair conformation and ester group orientation can be validated. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement statistics (R-factor < 5%) ensure accuracy .

Q. How do amine co-initiator concentrations influence reactivity in photopolymerization?

Experimental design should:

  • Vary co-initiator concentrations (e.g., 0.5–2.0 wt%) and measure degree of conversion (DC) via FT-IR (C=C peak attenuation at ~1630 cm⁻¹).
  • Correlate DC with mechanical properties (e.g., Vickers hardness).
  • Use differential scanning calorimetry (DSC) to assess polymerization exotherms. Higher amine concentrations typically enhance radical generation but may reduce crosslinking efficiency .

Q. How to address contradictions between computational and experimental structural data?

  • Hybrid Validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray crystallography. Adjust computational parameters (solvent models, basis sets) to match experimental conditions.
  • Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring inversion) causing spectral discrepancies.
  • Mass Spectrometry : Confirm molecular weight to rule out byproducts .

Q. What strategies enhance physicochemical properties via benzoate ester functionalization?

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the para position to increase polarity.
  • Hydrolysis-Kinetic Studies : Replace ethyl ester with methyl or tert-butyl groups to modulate hydrophobicity.
  • Co-crystallization : Use supramolecular synthons (e.g., hydrogen-bond donors) to improve crystallinity .

Q. How to design comparative bioactivity studies with piperidine-containing analogs?

  • Structural Variants : Synthesize analogs with varying substituents (e.g., morpholine, pyrrolidine) on the piperidine ring.
  • Assay Selection : Use enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability tests (MTT assay).
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values and identify structure-activity trends. Control for lipophilicity (logP) and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.